molecular formula C26H30O6 B12530288 (4R,5R)-2,2,7,7-Tetramethyl-3,6-dioxooctane-4,5-diyl dibenzoate CAS No. 671788-33-3

(4R,5R)-2,2,7,7-Tetramethyl-3,6-dioxooctane-4,5-diyl dibenzoate

Cat. No.: B12530288
CAS No.: 671788-33-3
M. Wt: 438.5 g/mol
InChI Key: QCEQJYHTVNKIKH-WOJBJXKFSA-N
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Description

(4R,5R)-2,2,7,7-Tetramethyl-3,6-dioxooctane-4,5-diyl dibenzoate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a dioxooctane backbone with tetramethyl substitutions and dibenzoate groups, making it an interesting subject for research in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,5R)-2,2,7,7-Tetramethyl-3,6-dioxooctane-4,5-diyl dibenzoate typically involves multiple steps, starting with the preparation of the dioxooctane core. This can be achieved through a series of aldol condensations and subsequent cyclizations. The tetramethyl groups are introduced via methylation reactions, while the dibenzoate groups are added through esterification reactions using benzoic acid derivatives under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient synthesis. Purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

(4R,5R)-2,2,7,7-Tetramethyl-3,6-dioxooctane-4,5-diyl dibenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ester groups into alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester groups, where nucleophiles such as amines or thiols replace the benzoate groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amides or thioesters.

Scientific Research Applications

(4R,5R)-2,2,7,7-Tetramethyl-3,6-dioxooctane-4,5-diyl dibenzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as high-performance polymers and coatings.

Mechanism of Action

The mechanism of action of (4R,5R)-2,2,7,7-Tetramethyl-3,6-dioxooctane-4,5-diyl dibenzoate involves its interaction with specific molecular targets and pathways. The compound’s ester groups can undergo hydrolysis, releasing benzoic acid derivatives that may interact with cellular enzymes and receptors. Additionally, the tetramethyl groups can influence the compound’s lipophilicity, affecting its distribution and activity within biological systems.

Comparison with Similar Compounds

Similar Compounds

    (4R,5R)-2,2,7,7-Tetramethyl-3,6-dioxooctane-4,5-diyl diacetate: Similar structure but with acetate groups instead of benzoate groups.

    (4R,5R)-2,2,7,7-Tetramethyl-3,6-dioxooctane-4,5-diyl dipropionate: Similar structure but with propionate groups instead of benzoate groups.

Uniqueness

(4R,5R)-2,2,7,7-Tetramethyl-3,6-dioxooctane-4,5-diyl dibenzoate is unique due to its specific combination of tetramethyl and dibenzoate groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

671788-33-3

Molecular Formula

C26H30O6

Molecular Weight

438.5 g/mol

IUPAC Name

[(4R,5R)-5-benzoyloxy-2,2,7,7-tetramethyl-3,6-dioxooctan-4-yl] benzoate

InChI

InChI=1S/C26H30O6/c1-25(2,3)21(27)19(31-23(29)17-13-9-7-10-14-17)20(22(28)26(4,5)6)32-24(30)18-15-11-8-12-16-18/h7-16,19-20H,1-6H3/t19-,20-/m1/s1

InChI Key

QCEQJYHTVNKIKH-WOJBJXKFSA-N

Isomeric SMILES

CC(C)(C)C(=O)[C@@H]([C@H](C(=O)C(C)(C)C)OC(=O)C1=CC=CC=C1)OC(=O)C2=CC=CC=C2

Canonical SMILES

CC(C)(C)C(=O)C(C(C(=O)C(C)(C)C)OC(=O)C1=CC=CC=C1)OC(=O)C2=CC=CC=C2

Origin of Product

United States

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